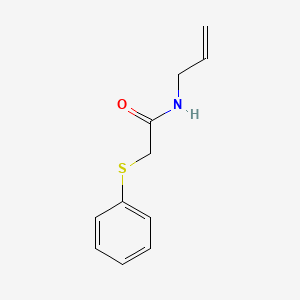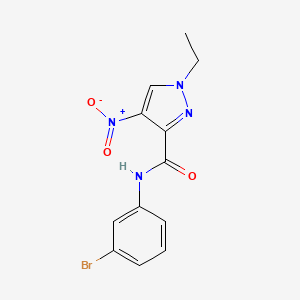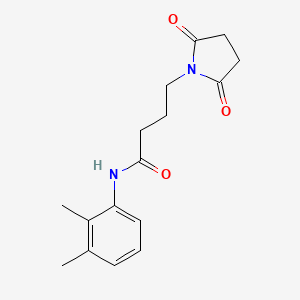![molecular formula C17H17FN2O3 B4766363 N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4766363.png)
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Übersicht
Beschreibung
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, also known as FOPMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FOPMA is a potent inhibitor of a specific protein called fatty acid-binding protein 4 (FABP4), which is involved in the regulation of lipid metabolism and inflammation.
Wirkmechanismus
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a competitive inhibitor of FABP4, which binds to the fatty acids and transports them to various cellular compartments. Inhibition of FABP4 by this compound disrupts the normal lipid metabolism and reduces the inflammation in various tissues. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of various diseases. Inhibition of FABP4 by this compound has been shown to reduce the levels of free fatty acids, triglycerides, and cholesterol in the blood. This compound has also been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models of diabetes and obesity. Moreover, this compound has been shown to reduce atherosclerotic plaque formation and inflammation in animal models of atherosclerosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells by targeting FABP4.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity towards FABP4, its well-defined mechanism of action, and its availability in sufficient quantities for in vitro and in vivo studies. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the pharmacokinetic and pharmacodynamic properties of this compound need to be further optimized for its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for the research on N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide. First, the potential therapeutic applications of this compound in various diseases need to be further explored in preclinical and clinical studies. Second, the pharmacokinetic and pharmacodynamic properties of this compound need to be optimized for its potential therapeutic applications in humans. Third, the safety and toxicity of this compound need to be further evaluated in animal models and clinical trials. Fourth, the structure-activity relationship of this compound needs to be further studied to improve its potency and selectivity towards FABP4. Fifth, the potential interactions of this compound with other drugs and compounds need to be further investigated. Finally, the potential use of this compound as a tool compound for studying the role of FABP4 in various biological processes needs to be explored.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound inhibits FABP4, a protein involved in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 by this compound has several biochemical and physiological effects in animal models of various diseases. This compound has several advantages for lab experiments, including its high potency and selectivity towards FABP4. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. There are several future directions for the research on this compound, including its potential therapeutic applications, pharmacokinetic and pharmacodynamic optimization, safety and toxicity evaluation, structure-activity relationship studies, potential interactions with other drugs and compounds, and its use as a tool compound for studying the role of FABP4 in various biological processes.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, atherosclerosis, and cancer. FABP4, the target protein of this compound, is known to play a crucial role in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 by this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models of diabetes and obesity. This compound has also been shown to reduce atherosclerotic plaque formation and inflammation in animal models of atherosclerosis. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting FABP4.
Eigenschaften
IUPAC Name |
N-[3-(2-fluoroanilino)-3-oxopropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-13-6-4-5-12(11-13)17(22)19-10-9-16(21)20-15-8-3-2-7-14(15)18/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRUJUPNIRPIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4766291.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4766311.png)
![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766319.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4766324.png)

![N-(4-acetylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4766339.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B4766345.png)
![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)
![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4766355.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B4766370.png)
![4-(benzylsulfonyl)benzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4766375.png)